molecular formula C11H14N4O3 B2580110 2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide CAS No. 896061-94-2

2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide

Cat. No. B2580110
CAS RN: 896061-94-2
M. Wt: 250.258
InChI Key: CXKWFICGSYAFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids, involves expanding the substrate scope of the procedure and studying their intramolecular cyclization in the presence of propionic anhydride . The synthesized compounds were evaluated for their anti-inflammatory activity and acute toxicity .

Scientific Research Applications

Antioxidant and Biofilm Inhibition Activities

A study by Sheikh et al. (2021) on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, which share a structural resemblance to 2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide, reported significant antioxidant and biofilm inhibition activities. These compounds exhibited enhanced scavenging abilities due to electron-donating groups and showed more activity against Gram-negative bacterial strains, highlighting their potential for pharmaceutical applications in combating oxidative stress and biofilm-associated infections.

Optical Nonlinearity and Limiting Studies

The research conducted by Naseema et al. (2012) on propane hydrazides, which are structurally similar to the compound of interest, delved into their third-order nonlinear optical properties. Utilizing the Z-scan technique, they discovered that these compounds exhibit potential for applications in optical devices such as limiters and switches due to their two-photon absorption capabilities.

Structural Aspects and Intermolecular Interactions

Bustos et al. (2015) analyzed the structural characteristics of α-dihydrazones, closely related to the specified chemical, unveiling a complex array of intermolecular interactions. Their findings emphasize the stability of crystal structures facilitated by various weak interactions, including unusual electron donor-acceptor interactions, which could inform the design of new materials with tailored properties.

Antimicrobial Properties

Another facet of research is the synthesis and evaluation of antimicrobial activities of related compounds. For instance, Bera et al. (2017) synthesized a pyridinyl thiazole ligand with a hydrazone moiety and its cobalt(III) complex, demonstrating strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in developing new antimicrobial agents.

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, as explored by Zmijewski et al. (2006), highlights the relevance of compounds like this compound in generating mammalian metabolites. This approach facilitates the structural characterization of metabolites, underscoring the importance of such compounds in understanding drug metabolism and pharmacokinetics.

properties

IUPAC Name

2-[(4-ethoxyphenyl)hydrazinylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-18-8-5-3-7(4-6-8)14-15-9(10(12)16)11(13)17/h3-6,14H,2H2,1H3,(H2,12,16)(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKWFICGSYAFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.